molecular formula C19H21ClN2O5S B248385 [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone

Cat. No. B248385
M. Wt: 424.9 g/mol
InChI Key: MBXZSUIKIJBXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone, also known as BMS-204352, is a small-molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and reduce insulin resistance. BMS-204352 has been extensively studied as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone is a potent and selective inhibitor of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to improved insulin sensitivity and glucose homeostasis. Inhibition of PTP1B also leads to increased activation of the insulin receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been shown to improve glucose homeostasis and reduce insulin resistance in preclinical models of type 2 diabetes and other metabolic disorders. Additionally, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been shown to improve lipid metabolism and reduce inflammation in animal models. [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone is its potent and selective inhibition of PTP1B. This allows for specific modulation of insulin signaling pathways without affecting other cellular processes. One limitation of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone is its poor pharmacokinetic properties, including low oral bioavailability and a short half-life.

Future Directions

For research on [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone include the development of more potent and selective PTP1B inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of PTP1B inhibitors in the treatment of type 2 diabetes and other metabolic disorders. Finally, the neuroprotective effects of PTP1B inhibitors in animal models of Alzheimer's disease warrant further investigation.

Synthesis Methods

The synthesis of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine to form the corresponding imine. The imine is then reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 2,3-dimethoxyacetophenone to form [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone.

Scientific Research Applications

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been extensively studied in preclinical models of type 2 diabetes and other metabolic disorders. In animal studies, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been shown to improve glucose homeostasis and reduce insulin resistance. Additionally, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been shown to improve lipid metabolism and reduce inflammation in animal models.

properties

Product Name

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone

Molecular Formula

C19H21ClN2O5S

Molecular Weight

424.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H21ClN2O5S/c1-26-17-5-3-4-16(18(17)27-2)19(23)21-10-12-22(13-11-21)28(24,25)15-8-6-14(20)7-9-15/h3-9H,10-13H2,1-2H3

InChI Key

MBXZSUIKIJBXJJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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